3-Bromothiophene

描述

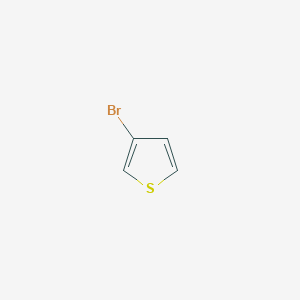

Structure

2D Structure

属性

IUPAC Name |

3-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMISAPCWHTVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-93-8 | |

| Record name | Thiophene, 3-bromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022129 | |

| Record name | 3-Bromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-31-1 | |

| Record name | 3-Bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G818Z74YV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene is a vital organosulfur compound and a key heterocyclic intermediate in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] As a derivative of thiophene (B33073), its unique electronic properties and reactivity make it an essential building block for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the development of pharmaceuticals and advanced materials.[3][4]

Physical and Chemical Properties

This compound is a colorless to light yellow liquid characterized by a strong, unpleasant odor.[5] It is stable under normal laboratory conditions but is sensitive to light. The compound is immiscible with water but shows solubility in various organic solvents, including chloroform (B151607), methanol, benzene (B151609), ether, and tetrahydrofuran.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃BrS | |

| Molecular Weight | 163.04 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Stench | |

| CAS Number | 872-31-1 | |

| Density | 1.74 g/mL at 25 °C | |

| Melting Point | -10 °C | |

| Boiling Point | 150-158 °C | |

| Refractive Index (n²⁰/D) | 1.591 | |

| Flash Point | 56 °C (133 °F) | |

| Vapor Pressure | 16.65 mmHg | |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the thiophene ring protons. | |

| ¹³C NMR | Spectra available for analysis of the carbon framework. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H and C-S stretching and bending vibrations of the thiophene ring. A notable peak for 2-bromothiophene (B119243) impurity can be observed at 10.26 μm. | |

| Mass Spectrometry (EI) | Molecular ion peaks (M+, M+2) at m/z 162 and 164, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). The base peak is observed at m/z 164. |

Chemical Reactivity and Synthesis

This compound serves as a versatile precursor for a multitude of 3-substituted thiophene derivatives. Its chemical behavior is dominated by the reactivity of the carbon-bromine bond and the adjacent positions on the thiophene ring.

Synthesis of this compound

Unlike its 2-bromo isomer, this compound cannot be synthesized by direct bromination of thiophene. The most common and efficient laboratory synthesis involves the selective debromination of 2,3,5-tribromothiophene (B1329576).

Key Reactions

This compound readily participates in several fundamental carbon-carbon bond-forming reactions, making it a valuable tool for synthetic chemists.

-

Grignard Reaction: It can be converted into the corresponding Grignard reagent, 3-thienylmagnesium bromide, by reacting with magnesium turnings. This organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups at the 3-position.

-

Suzuki Coupling: As an electron-rich aromatic bromide, this compound is an excellent substrate for palladium-catalyzed Suzuki coupling reactions with aryl or vinyl boronic acids, providing a direct route to biaryl and vinyl-substituted thiophenes.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3,5-Tribromothiophene

This procedure is a modification of the method described by S. Gronowitz.

Materials:

-

2,3,5-Tribromothiophene (4.00 moles, 1283 g)

-

Zinc dust (12.0 moles, 783 g)

-

Acetic acid (700 mL)

-

Water (1850 mL)

-

10% Sodium carbonate solution

-

Calcium chloride (for drying)

Procedure:

-

Equip a 5-L three-necked round-bottomed flask with a high-efficiency mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge the flask with water (1850 mL), zinc dust (783 g), and acetic acid (700 mL).

-

Begin vigorous stirring and heat the mixture to reflux.

-

Once refluxing, remove the heating source. Add 2,3,5-tribromothiophene dropwise from the dropping funnel at a rate sufficient to maintain a gentle reflux. The addition should take approximately 70 minutes.

-

After the addition is complete, reapply heat and continue to reflux the mixture for an additional 3 hours.

-

Rearrange the condenser for downward distillation and distill the mixture until no more organic material co-distills with the water.

-

Separate the lower, heavier organic layer from the distillate.

-

Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and then with 100 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried liquid. A forerun consisting of thiophene and some product will first distill. Collect the main fraction of this compound at 159–160 °C. The expected yield is 89–90%.

Protocol 2: General Procedure for Suzuki Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Water 4:1 or Dioxane)

Procedure:

-

To a reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to degas the mixture.

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS. Reactions are typically complete within 4-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate (B1210297) and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 3-arylthiophene.

Applications in Drug Development and Materials Science

This compound is a crucial starting material for the synthesis of various biologically active compounds and functional organic materials.

-

Pharmaceuticals: It is a known precursor in the synthesis of the antibiotic timentin and the vasodilator cetiedil. The thiophene moiety is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring.

-

Organic Electronics: The 3-substituted thiophene unit is fundamental to the creation of conducting polymers, such as poly(3-alkylthiophenes) (P3ATs). These materials are extensively researched for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The ability to precisely control the substituent at the 3-position allows for the fine-tuning of the polymer's electronic and physical properties.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor. It is toxic if swallowed and fatal if it comes into contact with skin or is inhaled. It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction and respiratory irritation. It is also toxic to aquatic life with long-lasting effects.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container. It is light-sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.

References

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant and most reliable method for the synthesis of 3-bromothiophene, a critical building block in the development of novel pharmaceuticals and functional organic materials. Direct bromination of thiophene (B33073) is highly regioselective for the 2-position; therefore, the synthesis of the 3-bromo isomer necessitates a strategic multi-step approach. The most widely adopted and scalable methodology involves the exhaustive bromination of thiophene to an intermediate, 2,3,5-tribromothiophene (B1329576), followed by the selective reductive debromination of the α-positions.

Reaction Pathway Overview

The synthesis of this compound from thiophene is a two-step process:

-

Exhaustive Bromination of Thiophene: Thiophene is treated with an excess of bromine to yield 2,3,5-tribromothiophene.

-

Selective Reductive Debromination: The resulting 2,3,5-tribromothiophene is then treated with a reducing agent, typically zinc dust in acetic acid, to selectively remove the bromine atoms at the more reactive α-positions (2 and 5), yielding the desired this compound.[1][2][3]

This indirect route is necessary because direct bromination of thiophene overwhelmingly produces 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) due to the higher reactivity of the α-positions of the thiophene ring towards electrophilic substitution.[4]

Experimental Protocols

The following protocols are based on established and verified literature procedures.[1]

Step 1: Synthesis of 2,3,5-Tribromothiophene

This procedure details the exhaustive bromination of thiophene.

Materials:

-

Thiophene

-

Bromine

-

2N Sodium hydroxide (B78521) solution

-

95% Ethanol

-

Potassium hydroxide

-

Calcium chloride

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet for hydrogen bromide

-

Large pan for a cooling bath (cold tap water)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet, a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared.

-

The flask is placed in a deep pan through which cold tap water is circulated to manage the exothermic reaction.

-

Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a proper scrubbing system.

-

After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.

-

The following day, the mixture is heated to 50°C for several hours.

-

The reaction mixture is then washed with a 2N sodium hydroxide solution to neutralize any remaining acid.

-

The organic layer is separated and then refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

After reflux, the mixture is poured into water. The organic layer is separated, washed with water, and dried over calcium chloride.

-

The crude 2,3,5-tribromothiophene is purified by vacuum distillation. The fraction boiling at 123-124°C (9 mm Hg) is collected.

Step 2: Synthesis of this compound

This procedure describes the selective reductive debromination of 2,3,5-tribromothiophene.

Materials:

-

2,3,5-Tribromothiophene

-

Zinc dust

-

Acetic acid

-

10% Sodium carbonate solution

-

Calcium chloride

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (arranged for downward distillation)

-

Separatory funnel

Procedure:

-

To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid. Stirring should be continuous throughout the procedure.

-

The mixture is heated to reflux. Once refluxing, the heating mantle is removed.

-

1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains the reflux. The addition typically takes about 70 minutes.

-

After the addition is complete, heat is reapplied, and the mixture is refluxed for an additional 3 hours.

-

The condenser is then arranged for downward distillation, and the product is distilled with water until no more organic material is collected.

-

The heavier organic layer in the distillate is separated and washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

The organic layer is dried over calcium chloride and then purified by fractional distillation. The fraction corresponding to this compound is collected.

Quantitative Data Summary

| Parameter | Step 1: 2,3,5-Tribromothiophene Synthesis | Step 2: this compound Synthesis |

| Starting Material | Thiophene | 2,3,5-Tribromothiophene |

| Reagents | Bromine, Chloroform, KOH, Ethanol | Zinc dust, Acetic acid |

| Mole Ratio (Thiophene:Bromine) | 1 : 3 | - |

| Mole Ratio (Tribromothiophene:Zinc) | - | 1 : 3 |

| Reaction Time | 10 h addition, overnight stirring, 7 h reflux | ~70 min addition, 3 h reflux |

| Reaction Temperature | Cooled during addition, 50°C, then reflux | Reflux |

| Purification Method | Vacuum Distillation | Steam Distillation, Fractional Distillation |

| Boiling Point of Product | 123-124°C (9 mm Hg) | 159-161°C |

| Yield | 75-85% | ~80% |

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound from thiophene.

Caption: Experimental workflow for the two-step synthesis of this compound.

Alternative Synthetic Routes

While the described method is the most common, other routes to this compound have been explored. One such method involves the isomerization of 2-bromothiophene using a strong base like sodamide in liquid ammonia. However, this method can be less practical for large-scale synthesis. Other approaches include the use of different reducing agents or reaction conditions for the dehalogenation of polyhalogenated thiophenes.

Applications and Importance

This compound is a versatile intermediate in organic synthesis. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide variety of functional groups. This makes this compound a key precursor for the synthesis of:

-

Conductive Polymers: Thiophene-based polymers are essential in the field of organic electronics.

-

Pharmaceuticals: The thiophene motif is present in numerous approved drugs, and 3-substituted thiophenes are common intermediates in medicinal chemistry.

-

Agrochemicals and Dyes.

This guide provides a robust and detailed framework for the successful synthesis of this compound, empowering researchers and developers in their scientific endeavors.

References

3-Bromothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Bromothiophene (CAS No. 872-31-1) is a vital heterocyclic building block in organic synthesis and medicinal chemistry. As a derivative of thiophene, it serves as a key intermediate in the synthesis of a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] Its utility is underscored by its role as a precursor to the antibiotic timentin and the vasodilator cetiedil.[3][4] This technical guide provides an in-depth overview of the commercial availability, key chemical properties, synthesis, and significant applications of this compound, with a focus on its relevance to drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. It is typically offered in purities of 97% or higher.[5] Researchers can procure this compound in quantities ranging from grams to kilograms, with packaging options including bottles and drums to suit laboratory-scale and bulk requirements.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 106224 | 97% | 5g, 25g, 100g |

| TCI Chemicals | B1067 | >97.0% (GC) | 25mL, 100mL, 500mL |

| Alfa Aesar (Thermo Fisher Scientific) | A14022 | 97% | 5g, 25g, 100g |

| Manchester Organics | B21431 | 97% | Inquire for packaging |

| Matrix Scientific | 004199 | 97% | Inquire for packaging |

| BLD Pharm | 872-31-1 | ≥97.0% | 25g, 100g, 500g |

| Santa Cruz Biotechnology | sc-239109 | Inquire for purity | Inquire for quantities |

| Mallak Specialties Pvt Ltd | MALLAK 3BT | 97.0% (by G.C.) | 25kg, 50kg, 200kg drums |

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties based on data from suppliers and literature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 872-31-1 | |

| Molecular Formula | C₄H₃BrS | |

| Molecular Weight | 163.04 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 157-158 °C (lit.) | |

| Melting Point | -10 °C (lit.) | |

| Density | 1.74 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.591 (lit.) | |

| Flash Point | 63 °C (140 °F) | |

| Solubility | Insoluble in water; soluble in chloroform, methanol, benzene, ether, and tetrahydrofuran. |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Consistent with structure |

| Purity (by GC) | ≥97%, with some suppliers offering ≥99% |

Synthesis of this compound

Unlike its 2-bromo isomer, this compound cannot be synthesized by direct bromination of thiophene. The primary industrial and laboratory-scale synthesis involves the selective debromination of 2,3,5-tribromothiophene (B1329576). An alternative route is the isomerization of 2-bromothiophene.

Experimental Protocol: Synthesis via Debromination of 2,3,5-Tribromothiophene

This procedure is a modification of the method described by Gronowitz.

Materials:

-

2,3,5-tribromothiophene

-

Zinc dust

-

Acetic acid

-

Water

-

10% Sodium carbonate solution

-

Calcium chloride (for drying)

Equipment:

-

5-L three-necked round-bottomed flask

-

Efficient mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid.

-

Begin stirring and heat the mixture to reflux.

-

Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 70 minutes.

-

After the addition is complete, apply heat and continue to reflux the mixture for 3 hours.

-

Arrange the apparatus for downward distillation and distill the mixture until no more organic material co-distills with the water.

-

Separate the lower, heavier organic layer. Wash it successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried liquid. Collect the fraction boiling at 159–160 °C. The expected yield is 580–585 g (89–90%).

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate for introducing the 3-thienyl moiety into target molecules. This is particularly relevant in drug discovery, where this scaffold is present in a number of biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or esters to yield 3-aryl or 3-heteroarylthiophenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating plate with stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), K₃PO₄ (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

-

Add toluene and water in a 4:1 ratio.

-

Purge the flask with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

References

- 1. CN108929306B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Cas 872-31-1,this compound | lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. This compound, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]

An In-depth Technical Guide to the Safe Handling and Disposal of 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for 3-Bromothiophene (CAS No. 872-31-1). Adherence to these guidelines is critical for ensuring personnel safety and environmental protection in a laboratory setting. This compound is a flammable, toxic, and irritating substance that requires careful management.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, unpleasant odor.[1][2] It is a vital intermediate in the synthesis of pharmaceuticals and functional materials.[3][4][5] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| Molecular Formula | C4H3BrS | |

| Molecular Weight | 163.04 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Stench, Benzene-like | |

| Boiling Point | 150-158 °C | |

| Melting Point | -10 °C | |

| Flash Point | 52 - 57 °C (125.6 - 134.6 °F) - closed cup | |

| Density | 1.722 - 1.74 g/mL at 25 °C | |

| Solubility | Insoluble in water. Soluble in chloroform, methanol, benzene, ether, and tetrahydrofuran (B95107). | |

| Stability | Stable under normal conditions. Light sensitive. |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor. |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 1, 2 | H310: Fatal in contact with skin. |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-term | 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following PPE is mandatory when handling this compound:

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) and a lab coat. | Prevents skin contact, which can be fatal and cause irritation. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling fatal or irritating vapors. |

Handling and Storage Protocols

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Safe Handling Workflow

All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Caption: A standard workflow for safely handling this compound in a lab.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored in a flammables-area and protected from light. Refrigeration (approx. 4°C) is recommended.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Spill Response

A systematic approach is crucial for managing spills safely and effectively.

Spill Response Decision Flowchart

Caption: A decision-making flowchart for responding to a this compound spill.

Detailed Spill Cleanup Protocol

-

Evacuate and Alert: For significant spills, evacuate the immediate area and alert colleagues and the institutional Environmental Health and Safety (EHS) department.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don the appropriate PPE as described in section 2.1.

-

Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or dry sand. Do not use combustible materials.

-

Cleanup: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a designated, sealed, and properly labeled hazardous waste container.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Fire Fighting Measures

This compound is a flammable liquid, and its vapors can form explosive mixtures with air.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: No specific limitations are given, but a direct water jet should be avoided as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.

-

Chemical Stability: Stable under normal storage conditions. It is sensitive to light.

-

Conditions to Avoid: Keep away from open flames, hot surfaces, sources of ignition, and exposure to light.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, sulfur oxides, and sulfides.

Chemical Incompatibility Diagram

Caption: A diagram illustrating materials incompatible with this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.

Waste Disposal Protocol

-

Waste Identification: this compound is a halogenated organic waste.

-

Segregation: Do not mix with other waste streams, especially incompatible materials.

-

Containerization: Collect waste in a designated, compatible, and leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The original container is a suitable option if it is in good condition.

-

Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, and glassware, must also be disposed of as hazardous waste in a separate, clearly labeled container for solid waste.

-

Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated and secure.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Suzuki Coupling Reaction

The following is a representative experimental protocol for a Suzuki coupling reaction involving this compound, adapted from the literature. This protocol should be performed by trained personnel in a controlled laboratory environment.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki coupling reaction between this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., (2-fluorophenyl)boronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Phosphine ligand (e.g., tBu-JohnPhos)

-

Base (e.g., potassium fluoride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Ethyl ether

-

Nitrogen gas supply

-

Standard laboratory glassware (e.g., round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

Preparation: Set up a dry, round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere. Ensure the entire apparatus is free of moisture.

-

Reagent Addition: To the flask, add Pd(OAc)2 (e.g., 0.10 mmol), tBu-JohnPhos (e.g., 0.2 mmol), potassium fluoride (B91410) (e.g., 30.0 mmol), and the arylboronic acid (e.g., 12.3 mmol).

-

Inerting: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous THF (e.g., 12 mL) followed by this compound (e.g., 10.0 mmol) via syringe.

-

Reaction: Stir the resulting mixture at room temperature for a specified time (e.g., 1 hour), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl ether (e.g., 20 mL).

-

Purification: Filter the mixture through a pad of silica gel to remove insoluble precipitates. The filtrate contains the desired product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification may be necessary (e.g., column chromatography).

This guide is intended for use by trained professionals. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before working with this compound.

References

The Cornerstone of Thiophene Chemistry: A Technical Guide to the Key Reactions of 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene is a pivotal heterocyclic building block in the synthesis of a vast array of functionalized thiophene (B33073) derivatives that are integral to the development of pharmaceuticals, organic electronics, and advanced materials. Its strategic importance lies in the versatility of the carbon-bromine bond at the 3-position, which serves as a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the core chemical transformations of this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through clear diagrams. This document is intended to be a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Key Chemical Reactions of this compound

This compound readily participates in a variety of cross-coupling and substitution reactions, enabling the introduction of a wide range of functionalities at the C3 position. The most synthetically useful transformations include Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, and Kumada couplings, as well as Buchwald-Hartwig amination. Additionally, halogen-metal exchange to form organolithium and Grignard reagents opens up pathways for reaction with a diverse set of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[1]

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | >95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 | [1] |

| 3 | 2-Fluorophenyl)boronic acid | Pd(OAc)₂ / tBu-JohnPhos | KF | THF | RT | 12 | ~90 | [2] |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |

Experimental Protocol: Synthesis of 3-Phenylthiophene via Suzuki-Miyaura Coupling

To a round-bottom flask are added this compound (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.3 mmol) is then added. A degassed mixture of toluene (40 mL) and water (10 mL) is added, and the resulting mixture is heated to 90 °C with vigorous stirring for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane) to afford 3-phenylthiophene.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Stille coupling involves the reaction of this compound with an organotin compound, catalyzed by a palladium complex. A key advantage of this method is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.

Quantitative Data for Stille Coupling of this compound

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | ~90 | |

| 2 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | ~85 | |

| 3 | Trimethyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | DMF | 80 | 12 | 78 |

Experimental Protocol: Synthesis of 3-(2-Thienyl)thiophene via Stille Coupling

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.63 g, 10 mmol) and tributyl(2-thienyl)stannane (4.11 g, 11 mmol) are dissolved in anhydrous toluene (50 mL). Tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.3 mmol) is added, and the solution is degassed by bubbling argon through it for 20 minutes. The reaction mixture is then heated to reflux (approximately 110 °C) for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle of Stille Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

The Heck reaction couples this compound with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. This reaction is a valuable method for the formation of carbon-carbon bonds at vinylic positions.

Quantitative Data for Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene (B11656) | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100 | 24 | 75 | |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | NaOAc | DMA | 130 | 18 | 82 | |

| 3 | Acrylonitrile | PdCl₂ (2) | K₂CO₃ | NMP | 120 | 12 | 68 |

Experimental Protocol: Synthesis of 3-Styrylthiophene via Heck Reaction

A mixture of this compound (1.63 g, 10 mmol), styrene (1.25 g, 12 mmol), palladium(II) acetate (B1210297) (22.4 mg, 0.1 mmol), triphenylphosphine (B44618) (52.4 mg, 0.2 mmol), and triethylamine (B128534) (2.02 g, 20 mmol) in N,N-dimethylformamide (30 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to give 3-styrylthiophene.

Catalytic Cycle of Heck Reaction

Caption: Catalytic cycle for the Heck reaction.

The Kumada coupling utilizes a Grignard reagent as the organometallic component to couple with this compound, catalyzed by a nickel or palladium complex. This reaction is particularly effective for forming alkyl-aryl and aryl-aryl bonds.

Quantitative Data for Kumada Coupling of this compound

| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Hexylmagnesium bromide | Ni(dppp)Cl₂ (1) | 2-MeTHF | RT | 1 | 95 | |

| 2 | Phenylmagnesium bromide | Ni(dppe)Cl₂ (2) | THF | 60 | 4 | 85 | |

| 3 | Ethylmagnesium bromide | Pd(PPh₃)₄ (1) | Et₂O | RT | 18 | 70 |

Experimental Protocol: Synthesis of 3-Hexylthiophene via Kumada Coupling

In a flame-dried, three-necked flask under an argon atmosphere, a solution of this compound (1.63 g, 10 mmol) in 2-methyltetrahydrofuran (B130290) (20 mL) is prepared. To this solution is added [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 54 mg, 0.1 mmol). A solution of hexylmagnesium bromide (12 mL of a 1.0 M solution in 2-MeTHF, 12 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of 1 M HCl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated. The product is purified by distillation or column chromatography.

Catalytic Cycle of Kumada Coupling

References

An In-depth Technical Guide to the Electronic Properties of 3-Bromothiophene for Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene is a pivotal heterocyclic organic compound that serves as a fundamental building block in the synthesis of a wide array of functional organic materials. Its unique molecular structure, characterized by a sulfur-containing aromatic ring with a bromine substituent, imparts distinct electronic properties that are of significant interest in the fields of materials science and drug development. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of conjugated polymers and complex molecular architectures. Understanding the intrinsic electronic characteristics of this compound is crucial for designing and fabricating novel organic electronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the core electronic properties of this compound and its corresponding polymer, poly(this compound), supported by experimental data and detailed methodologies.

Core Electronic Properties of this compound (Monomer)

The electronic behavior of the this compound monomer is foundational to understanding its role in larger molecular systems. Key parameters such as ionization potential and electron affinity dictate its charge transport capabilities.

Data Presentation: this compound Monomer

| Property | Experimental Value (eV) | Method | Reference |

| Ionization Potential (IP) | 8.812 ± 0.005 | Photoelectron Spectroscopy (PE) | [1] |

| Ionization Potential (IP) | 8.87 | Charge Transfer Spectroscopy (CTS) | [1] |

| Ionization Potential (IP) | 8.90 ± 0.05 | Photoelectron Spectroscopy (PE) | [1] |

| Ionization Potential (IP) | 8.97 | Photoelectron Spectroscopy (PE) | [1] |

| Ionization Potential (IP) | 9.02 ± 0.05 | Electron Ionization (EI) | [1] |

| Electron Affinity (EA) | Not Experimentally Reported | - | - |

Core Electronic Properties of Poly(this compound)

When polymerized, this compound forms poly(this compound), a conductive polymer whose electronic properties are critical for its application in organic electronics. The HOMO and LUMO energy levels, along with the band gap and electrical conductivity, are key performance indicators.

Data Presentation: Poly(this compound)

| Property | Value | Method |

| HOMO Energy Level | -5.18 eV | Cyclic Voltammetry |

| LUMO Energy Level | -3.19 eV | Cyclic Voltammetry |

| Optical Band Gap | 2.38 eV | UV-Vis Spectroscopy |

| Electrochemical Band Gap | 1.99 eV | Cyclic Voltammetry |

| Electrical Conductivity | 0.8 S/cm | Four-Point Probe |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the electronic properties of this compound and its derivatives.

Synthesis of Poly(this compound) via Oxidative Polymerization

Objective: To synthesize poly(this compound) from the this compound monomer using a chemical oxidant.

Materials:

-

This compound (monomer)

-

Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (B151607) (solvent)

-

Methanol (B129727) (for precipitation)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous chloroform to a concentration of 0.1 M.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (0.4 M).

-

While stirring the monomer solution under a nitrogen atmosphere, add the FeCl₃ solution dropwise over a period of 30-60 minutes.

-

Allow the reaction to proceed at room temperature for 2-4 hours. The solution will darken, indicating polymer formation.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Collect the solid polymer by filtration.

-

Purify the polymer by washing it sequentially with methanol and then drying it under a vacuum.

Characterization by Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels and the electrochemical band gap of poly(this compound).

Instrumentation:

-

Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

Procedure:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

-

Coat the working electrode (e.g., glassy carbon or platinum) with a thin film of the synthesized poly(this compound).

-

Assemble the three-electrode cell with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

De-aerate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform the cyclic voltammetry scan, sweeping the potential from a value where no reaction occurs to a potential sufficient to oxidize the polymer, and then reversing the scan to reduce it.

-

Record the resulting voltammogram (current vs. potential).

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E_(1/2) of Fc/Fc⁺ is assumed to be -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is the difference between the HOMO and LUMO levels.

Characterization by UV-Vis Spectroscopy

Objective: To determine the optical band gap of poly(this compound).

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of poly(this compound) in a suitable solvent (e.g., chloroform or tetrahydrofuran).

-

Alternatively, cast a thin film of the polymer onto a transparent substrate (e.g., quartz or glass).

-

Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range.

-

Identify the absorption edge (λ_onset), which is the wavelength at which the absorption begins to rise sharply.

-

The optical band gap (E_g) is calculated from the absorption edge using the Planck-Einstein relation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Visualizations

Relationship between Molecular Structure and Electronic Properties

Experimental and Computational Workflow

References

An In-depth Technical Guide on the Solubility of 3-Bromothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 3-bromothiophene in various organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the known qualitative solubility and provides detailed experimental protocols for the quantitative determination of its solubility, a critical parameter in pharmaceutical research and development.

Introduction to this compound

This compound (C₄H₃BrS) is a heterocyclic organosulfur compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic timentin and the vasodilator cetiedil.[1] It is a colorless to light yellow liquid at standard conditions.[2][3] Understanding its solubility in organic solvents is crucial for its application in organic synthesis, formulation development, and process chemistry.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in a range of common organic solvents. It is immiscible with water.[1][3]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Chloroform | Soluble, Slightly Soluble |

| Benzene | Soluble |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Methanol | Slightly Soluble |

| Water | Immiscible |

Note: This table is based on available descriptive data. Quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This protocol provides a step-by-step guide for its implementation.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and chemically resistant syringe filters (e.g., PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure:

-

Preparation of the Solvent System: Select the desired organic solvent(s) for the solubility study.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved this compound to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a chemically resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC, to determine the concentration of this compound.

-

HPLC-UV Method:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L for each solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: The principle of "like dissolves like" is a key determinant of solubility. This compound, being a relatively nonpolar molecule, is expected to have higher solubility in nonpolar organic solvents.

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature, as higher temperatures provide the energy needed to overcome intermolecular forces.

-

Solvent-Solute Interactions: Specific interactions, such as dipole-dipole interactions or the potential for weak hydrogen bonding, between this compound and the solvent molecules can affect its solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, has become indispensable in the synthesis of biaryls, polyaryls, and other complex organic molecules. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have led to its widespread use in academic research, process chemistry, and drug discovery.

3-Bromothiophene is a valuable heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and organic materials. The thiophene (B33073) moiety is a common scaffold in many approved drugs and clinical candidates. The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids provides a direct and efficient route to 3-arylthiophenes, which are key intermediates in the development of new therapeutic agents and functional materials.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of this compound with a range of arylboronic acids.

Data Presentation: Suzuki Coupling of this compound Derivatives with Arylboronic Acids

The following table summarizes the yields for the Suzuki coupling reaction of a this compound derivative, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, with various arylboronic acids.[1][2][3] While the core reactant is a derivative, these results provide a strong indication of the expected yields and substrate scope for the Suzuki coupling of this compound itself. The reactions were typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a 1,4-dioxane/water solvent system.[1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(4-bromophenyl)-1-(3-phenylthiophen-2-yl)methanimine | 58 |

| 2 | 4-Methylphenylboronic acid | N-(4-bromophenyl)-1-(3-(p-tolyl)thiophen-2-yl)methanimine | 65 |

| 3 | 4-Methoxyphenylboronic acid | N-(4-bromophenyl)-1-(3-(4-methoxyphenyl)thiophen-2-yl)methanimine | 72 |

| 4 | 4-Chlorophenylboronic acid | N-(4-bromophenyl)-1-(3-(4-chlorophenyl)thiophen-2-yl)methanimine | 68 |

| 5 | 4-Fluorophenylboronic acid | N-(4-bromophenyl)-1-(3-(4-fluorophenyl)thiophen-2-yl)methanimine | 62 |

| 6 | 3,4-Dichlorophenylboronic acid | N-(4-bromophenyl)-1-(3-(3,4-dichlorophenyl)thiophen-2-yl)methanimine | 61 |

| 7 | 3-Chloro-4-fluorophenylboronic acid | N-(4-bromophenyl)-1-(3-(3-chloro-4-fluorophenyl)thiophen-2-yl)methanimine | 67 |

| 8 | 4-(Methylthio)phenylboronic acid | N-(4-bromophenyl)-1-(3-(4-(methylthio)phenyl)thiophen-2-yl)methanimine | 71 |

| 9 | 4-Trifluoromethylphenylboronic acid | N-(4-bromophenyl)-1-(3-(4-(trifluoromethyl)phenyl)thiophen-2-yl)methanimine | 70 |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water

-

Round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate (B86663) or magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 3-arylthiophene product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for a Suzuki coupling reaction.

Logical Relationship of Key Components

Caption: Key components and their roles in the Suzuki coupling reaction.

References

- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies | Semantic Scholar [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

Synthesis of Poly(3-substituted thiophenes) from 3-Bromothiophene: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of poly(3-substituted thiophenes), leveraging 3-bromothiophene as a versatile starting material. This guide focuses on prevalent polymerization methodologies, including Grimetype metathesis (GRIM), Kumada catalyst transfer polycondensation (KCTP), and Stille and Suzuki cross-coupling reactions.

Poly(3-substituted thiophenes) (P3STs) are a significant class of conducting polymers with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The electronic and physical properties of these materials are highly dependent on the nature of the substituent at the 3-position and the regioregularity of the polymer chain. The synthesis of well-defined P3STs is therefore of paramount importance. This compound serves as a key precursor, which can be readily functionalized at the 3-position, followed by polymerization to yield the desired P3STs.

General Synthetic Strategy

The overarching strategy involves a two-step process:

-

Functionalization of this compound: Introduction of the desired substituent at the 3-position of the thiophene (B33073) ring. This is typically followed by bromination at the 2- and 5-positions to generate the polymerizable monomer.

-

Polymerization: The resulting 2,5-dibromo-3-substituted thiophene monomer is then polymerized using one of several cross-coupling methods.

Key Polymerization Methods: An Overview

Four primary methods are detailed in this guide, each offering distinct advantages in terms of control over molecular weight, polydispersity, and regioregularity.

-

Grignard Metathesis (GRIM) Polymerization: A widely used method that involves the formation of a Grignard reagent from the dibrominated monomer, followed by nickel-catalyzed polymerization.[1][2][3] It is known for its simplicity and the ability to produce high molecular weight, regioregular polymers.[1][2]

-

Kumada Catalyst Transfer Polycondensation (KCTP): This method also utilizes a Grignard reagent and a nickel catalyst, often proceeding in a chain-growth manner, which allows for good control over the polymer's molecular weight and low polydispersity.

-

Stille Cross-Coupling Polymerization: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. It offers good functional group tolerance.

-

Suzuki Cross-Coupling Polymerization: This method employs the reaction of an organoboron compound with an organohalide, also catalyzed by a palladium complex. It is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts.

Data Presentation: A Comparative Look at Polymer Properties

The choice of polymerization method significantly impacts the resulting polymer's characteristics. The following tables summarize quantitative data for poly(3-alkylthiophenes) (P3ATs) synthesized via different methods.

| Polymerization Method | Monomer | Catalyst | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Regioregularity (%) |

| GRIM | 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | 73 | 17.5 | 1.3 | >98 |

| GRIM | 2,5-dibromo-3-octylthiophene | Ni(dppp)Cl₂ | - | 12-72 | - | - |

| Kumada | 2-bromo-3-hexylthiophene | [CpNiCl(SIPr)] | 90 | - | - | 98 |

| Oxidative | 3',4'-dimethoxy-2,2':5',2"-terthiophene | FeCl₃ | 81 | 3.5 | 1.26 | - |

Table 1: Comparative data for the synthesis of poly(3-alkylthiophenes). Data compiled from multiple sources.

| Polymer | Mn (kDa) | Mw (kDa) | PDI |

| poly(TMT)1 | 3.4 | 4.3 | 1.21 |

| poly(TMT)2 | 3.6 | 4.4 | 1.22 |

| poly(TMT)3 | 3.5 | 4.4 | 1.26 |

| poly(TT)1 | 3.3 | 4.0 | 1.21 |

| poly(TT)2 | 3.7 | 4.5 | 1.22 |

| poly(TT)3 | 3.5 | 4.2 | 1.24 |

Table 2: Molecular weight data for poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)) and polyterthiophene (poly(TT)) synthesized via oxidative polymerization with varying FeCl₃ to monomer ratios.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the synthesis of the monomer and its subsequent polymerization via the four highlighted methods.

Protocol 1: Synthesis of 2,5-Dibromo-3-substituted-thiophene Monomer

This protocol outlines a general procedure for the synthesis of the key monomer starting from this compound. The first step is a Kumada cross-coupling to introduce the desired substituent, followed by dibromination.

Materials:

-

This compound

-

Substituted Grignard reagent (e.g., Alkylmagnesium bromide)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of 3-substituted-thiophene: a. To a dried, nitrogen-purged round-bottom flask, add anhydrous THF and a catalytic amount of Ni(dppp)Cl₂. b. Add this compound (1.0 eq) to the flask. c. Slowly add the substituted Grignard reagent (1.1 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Quench the reaction with a saturated aqueous solution of NH₄Cl. f. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Dibromination of 3-substituted-thiophene: a. Dissolve the purified 3-substituted-thiophene (1.0 eq) in DMF in a flask protected from light. b. Cool the solution to 0 °C and add NBS (2.2 eq) portion-wise. c. Stir the reaction at room temperature for 12-24 hours. d. Pour the reaction mixture into water and extract with hexane. e. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to obtain the 2,5-dibromo-3-substituted-thiophene monomer.

Protocol 2: Grignard Metathesis (GRIM) Polymerization

This protocol describes the polymerization of the 2,5-dibromo-3-substituted-thiophene monomer via the GRIM method.

Materials:

-

2,5-Dibromo-3-substituted-thiophene monomer

-

tert-Butylmagnesium chloride solution in THF

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

To a dried, nitrogen-purged Schlenk flask, add the 2,5-dibromo-3-substituted-thiophene monomer (1.0 eq).

-

Dissolve the monomer in anhydrous THF.

-

Slowly add tert-butylmagnesium chloride (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours at room temperature to facilitate the Grignard exchange.

-

In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-2 mol%) in anhydrous THF.

-

Add the catalyst suspension to the monomer solution. The color should change, indicating the start of polymerization.

-

Stir the reaction at room temperature for 2-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Quench the polymerization by slowly pouring the reaction mixture into methanol containing a small amount of HCl.

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607) or another suitable solvent to extract the polymer.

-

Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.

Protocol 3: Kumada Catalyst Transfer Polycondensation (KCTP)

This protocol is similar to the GRIM method but emphasizes the chain-growth nature of the polymerization.

Materials:

-

2-Bromo-5-iodo-3-substituted-thiophene monomer (can be synthesized from the 2,5-dibromo analog)

-

Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)